molecular formula C17H14Cl4N2O2 B3620215 N,N'-bis(2,6-dichlorophenyl)pentanediamide

N,N'-bis(2,6-dichlorophenyl)pentanediamide

Cat. No.: B3620215
M. Wt: 420.1 g/mol
InChI Key: KFNAHLPPZJNBFZ-UHFFFAOYSA-N
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Description

N,N’-bis(2,6-dichlorophenyl)pentanediamide is an organic compound with the molecular formula C17H14Cl4N2O2. This compound is characterized by the presence of two 2,6-dichlorophenyl groups attached to a pentanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,6-dichlorophenyl)pentanediamide typically involves the reaction of 2,6-dichloroaniline with glutaric anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of N,N’-bis(2,6-dichlorophenyl)pentanediamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,6-dichlorophenyl)pentanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis(2,6-dichlorophenyl)pentanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-bis(2,6-dichlorophenyl)pentanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis(2,6-dichlorophenyl)ethanediamide
  • N,N’-bis(2,6-dichlorophenyl)butanediamide
  • N,N’-bis(2,6-dichlorophenyl)hexanediamide

Uniqueness

N,N’-bis(2,6-dichlorophenyl)pentanediamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N'-bis(2,6-dichlorophenyl)pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl4N2O2/c18-10-4-1-5-11(19)16(10)22-14(24)8-3-9-15(25)23-17-12(20)6-2-7-13(17)21/h1-2,4-7H,3,8-9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNAHLPPZJNBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CCCC(=O)NC2=C(C=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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